(S)-Esmolol Acid is a chiral compound derived from esmolol, a cardioselective beta-1 adrenergic blocker. This compound is primarily utilized in medical settings for the management of tachycardia and hypertension, particularly during surgical procedures. Esmolol is known for its rapid onset and short duration of action, making it suitable for acute interventions. The compound is classified as a beta-blocker and is recognized for its selectivity towards beta-1 receptors, which are predominantly located in cardiac tissues.
Esmolol was first patented in 1980 and received approval for medical use in 1987. It is commonly marketed under the brand name Brevibloc. The compound falls under the category of class II antiarrhythmics according to the Vaughan Williams classification, indicating its role in managing arrhythmias through beta-adrenergic receptor antagonism. Its chemical structure allows it to be classified as a methyl ester of a propionic acid derivative, specifically designed to enhance its pharmacological properties.
The synthesis of (S)-esmolol can be achieved through various methods, with one notable approach involving enzymatic resolution and transesterification.
This method has been praised for its efficiency and environmental friendliness due to the use of non-toxic solvents and catalysts.
(S)-Esmolol Acid has the following molecular characteristics:
The structure includes a methyl ester functional group and an isopropylamino side chain that contributes to its pharmacological activity.
(S)-Esmolol participates in several significant chemical reactions, primarily related to its metabolism and therapeutic function.
These reactions highlight the compound's rapid metabolism and clearance from the body, which are essential for its clinical application.
The mechanism by which (S)-esmolol exerts its therapeutic effects primarily involves antagonism at beta-1 adrenergic receptors.
These properties are critical for understanding how (S)-esmolol behaves pharmacologically within biological systems.
(S)-Esmolol Acid has several important applications in clinical medicine:
(S)-Esmolol Acid arises primarily from the enzymatic hydrolysis of its parent drug, esmolol—an ultrashort-acting β₁-adrenergic receptor blocker. This metabolism occurs via blood esterases, with striking species-specific variations in localization and stereoselectivity. In humans and dogs, hydrolysis is mediated by an arylesterase concentrated in red blood cell (RBC) cytosol, distinct from plasma esterases or membrane-bound acetylcholinesterases [1] [7]. This cytosolic esterase demonstrates no intrinsic stereoselectivity toward esmolol enantiomers, hydrolyzing both (R)- and (S)-esmolol at comparable rates [4].
Metabolic studies reveal that human RBC esterase activity is inhibited by sodium fluoride (NaF), ethylenediaminetetraacetic acid (EDTA), and p-hydroxymercuribenzoate—indicating dependence on metal ions and thiol groups—but remains unaffected by cholinesterase inhibitors like echothiophate or eserine [1]. In contrast, guinea pig and rat blood rely on plasma aliphatic esterases for esmolol hydrolysis, which exhibit higher baseline activity and R-stereoselectivity [1] [4].
| Species | Primary Hydrolysis Site | Esterase Type | Stereoselectivity |
|---|---|---|---|
| Human | RBC Cytosol | Arylesterase | None |
| Dog | RBC Cytosol | Arylesterase | None |
| Rat | Plasma | Aliphatic | R-preferential |
| Guinea Pig | Plasma | Aliphatic | R-preferential |
The ultra-short half-life of esmolol (~10 minutes in humans) is directly attributable to this rapid esterase-driven de-esterification, yielding the acidic metabolite (S)-Esmolol Acid and methanol [3] [7]. Notably, the metabolite’s residency time in vivo exceeds that of the parent drug, necessitating precise analytical methods for its quantification [3].
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6